N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide (NAMPNBS) is a sulfonamide derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide has been used in a range of scientific research applications. It has been used as a substrate in enzyme kinetics studies, as well as in studies of protein-protein interactions. It has also been used in studies of drug metabolism and pharmacokinetics, as well as in studies of the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide is not yet fully understood. However, it is thought that the nitrobenzene sulfonamide moiety of N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide binds to a specific site on the enzyme, which results in the inhibition of the enzyme’s activity. This inhibition is thought to be due to the formation of a covalent bond between the nitrobenzene sulfonamide moiety and the enzyme.
Biochemical and Physiological Effects
N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide has been found to inhibit the activity of proteases, which are involved in the breakdown of proteins.
Advantages and Limitations for Lab Experiments
N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a versatile compound that can be used in a variety of laboratory experiments. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. For example, it is relatively expensive and its solubility in water is limited.
Future Directions
There are several potential future directions for the use of N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide. For example, it could be used in drug development and drug delivery studies. It could also be used in studies of enzyme inhibition and drug metabolism. Additionally, it could be used in studies of protein-protein interactions and in studies of the mechanism of action of drugs. Finally, it could be used in studies of the biochemical and physiological effects of drugs.
properties
IUPAC Name |
N-(1-azido-2-methylpropyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-7(2)10(12-14-11)13-20(18,19)9-6-4-3-5-8(9)15(16)17/h3-7,10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCIQUMFGDSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Azido-2-methylpropyl)-2-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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